molecular formula C11H20N2O3 B13039968 Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B13039968
M. Wt: 228.29 g/mol
InChI Key: OOIBMKMVEZHNDG-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a racemic mixture of a bicyclic furo[2,3-c]pyrrole scaffold featuring a tert-butyl carbamate (Boc)-protected amine at the 3-position. Its structure combines a tetrahydrofuran ring fused to a pyrrolidine ring, with stereochemistry defined as 3R,3aR,6aS. The Boc group enhances stability and modulates solubility, making it a common intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (3R,3aS,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

OOIBMKMVEZHNDG-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OC[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Bicyclic Intermediate Construction

The core furo[2,3-c]pyrrole scaffold is typically assembled through cyclization reactions. A common approach involves:

  • Ring Formation : Starting with a pyrrolidine or tetrahydrofuran precursor, intramolecular cyclization is induced using agents like gold(I) catalysts or Brønsted acids to form the fused bicyclic system.
  • Amination : Introduction of the amino group at the 3-position is achieved via nucleophilic substitution or reductive amination. For example, azide intermediates may be reduced to amines using Staudinger conditions or hydrogenolysis.
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA).

Example Reaction Scheme :

Pyrrolidine derivative → Cyclization (AuCl₃/CPA) → Furopyrrolone intermediate → Azide formation → Reduction → Boc protection → Final product  

Key Conditions :

  • Gold(I)-catalyzed cycloisomerization yields enantiomerically enriched intermediates.
  • Chiral phosphoric acids (CPAs) enhance stereoselectivity (up to 98% ee).

Stereochemical Control and Optimization

Racemic mixtures are often resolved via chiral chromatography or asymmetric synthesis. Critical parameters include:

Parameter Optimization Strategy Outcome Source
Catalyst System AuCl₃ with (R)-BINOL-derived CPA 92% ee, 85% yield
Temperature −40°C for cyclization step Reduced side reactions
Protecting Groups Sequential Boc and Cbz protection Improved regioselectivity

Alternative Routes via Chlorosulfate Intermediates

Chlorosulfates derived from neopentyl-like alcohols enable ring-expansion reactions:

  • Chlorosulfonation : Reacting diols with sulfuryl chloride (SO₂Cl₂) forms chlorosulfate esters.
  • Ring Expansion : Treatment with Lewis acids (e.g., FeCl₃) triggers rearrangement to sultones or spirocycles.
  • Functionalization : The amino group is introduced via SN2 displacement with ammonia or amines.

Advantages :

  • High atom economy (≥90% yield for ring expansion).
  • Compatibility with automated synthesis platforms.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Purity (%) Key Reagents Limitations
Gold-Catalyzed Cyclization 5 78–85 ≥97 AuCl₃, (R)-BINOL-CPA High catalyst cost
Chlorosulfate Route 4 65–72 95 SO₂Cl₂, FeCl₃ Requires anhydrous conditions
Reductive Amination 6 60–68 90 NaBH₃CN, Boc₂O Moderate stereoselectivity

Critical Reagents and Their Roles

Reagent Function Example Usage
Di-tert-butyl dicarbonate (Boc₂O) N-protection Boc group introduction
Gold(I) catalysts Cycloisomerization Furopyrrole ring formation
Chiral phosphoric acids Enantioselective control Stereochemical resolution

Industrial-Scale Production Considerations

  • Automation : Continuous-flow reactors improve reproducibility and reduce reaction times.
  • Quality Control : HPLC and chiral GC-MS are employed to monitor enantiomeric excess and purity.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibits promising antitumor properties. Studies have shown its efficacy against specific cancer cell lines, suggesting a mechanism that may involve the inhibition of cell proliferation and induction of apoptosis.

Mechanism of Action
The compound appears to interact with various biological targets, including G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling pathways involved in cancer progression. A recent study demonstrated that compounds similar to this compound can modulate GPCR activity, leading to altered cellular responses that inhibit tumor growth .

Pharmacology

Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

Case Study: Alzheimer's Disease
In a preclinical study involving animal models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function . This suggests a dual mechanism involving both anti-inflammatory and antioxidant properties.

Materials Science

Mechanism of Action

The mechanism of action of Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Furo[2,3-c]pyrrole Boc-protected 3-amino C₁₂H₂₀N₂O₃ (inferred) ~248.30 (estimated) Pharmaceutical intermediate; racemic mixture
rac-2-((3R,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)acetic acid (CAS 1273566-61-2) Furo[2,3-c]pyrrole Carboxylic acid substituent C₁₃H₂₁NO₅ 271.31 Increased polarity due to -COOH; potential for salt formation
tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 2137970-61-5) Cyclopenta[c]pyrrole Ketone (5-oxo) C₁₁H₁₈N₂O₃ 226.27 Higher reactivity at ketone; 98.5% purity (HPLC)
Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (CAS 1445951-76-7) Furo[3,2-b]pyrrole Boc-protected 6-amino C₁₁H₂₀N₂O₃ 228.29 Isomeric furopyrrole variant; used in R&D

Commercial and Research Utility

  • Cost Factors : Racemic synthesis avoids costly chiral separations, but enantiopure versions (e.g., ) may command higher prices for targeted applications.

Biological Activity

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a bicyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a unique fused furo-pyrrole structure , which contributes to its biological activity. Its molecular formula is C11H20N2O3C_{11}H_{20}N_{2}O_{3}, with a molecular weight of approximately 228.29 g/mol . The compound's structure allows for various interactions with biological targets, particularly in inflammatory pathways.

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune response and plays a significant role in the pathogenesis of various inflammatory diseases. Inhibition of this pathway could lead to therapeutic applications in conditions such as:

  • Autoimmune diseases
  • Metabolic syndromes
  • Neurodegenerative disorders

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with proteins involved in inflammatory signaling pathways. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions further.

Comparative Biological Activity

To understand the uniqueness of this compound in relation to other compounds with similar structures, the following table summarizes their biological activities:

Compound NameStructure TypeBiological ActivityUnique Features
Racemic-(3S,3aR,6aS)-tert-butyl 3-hydroxymethyl-tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylateBicyclicPotential NLRP3 inhibitionHydroxymethyl substitution
Tert-butyl 4-aminoquinolineAromaticAntimalarial activityQuinolone core structure
Tert-butyl 1H-pyrrole-2-carboxylic acidPyrrole derivativeAntimicrobial propertiesCarboxylic acid functionality

Study on Inflammatory Response

In one notable study, this compound was tested for its ability to modulate inflammatory responses in vitro. The results indicated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cell lines. This suggests a promising role for this compound in managing inflammation-related conditions.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate favorable properties with moderate solubility and stability under physiological conditions. Toxicity assessments are ongoing to establish safe dosage levels for potential therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.